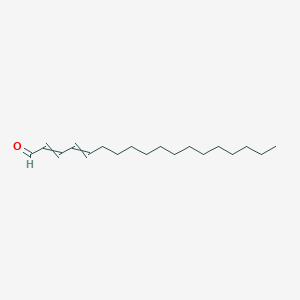
Octadecadienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecadienal is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Octadecadienal, and how are reaction conditions optimized?
this compound is primarily synthesized via oxidation of linoleic acid using agents like potassium permanganate or ozone. Catalytic hydrogenation followed by selective oxidation is employed for industrial-scale purity. Optimization involves adjusting catalyst concentration (e.g., 0.5–2.0 mol%), temperature (20–40°C), and solvent systems (e.g., acetone-water mixtures) to maximize yield (>85%) and minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy confirms double-bond positions (δ 5.3–5.4 ppm for cis/trans isomers) and aldehyde functionality (δ 9.7–9.8 ppm). Mass spectrometry (MS) with electron ionization (EI) identifies molecular ions (m/z 264) and fragmentation patterns. Gas chromatography (GC) coupled with flame ionization detection (FID) quantifies purity (>95%) in mixtures .
Q. What biological roles of this compound have been documented in preliminary studies?
this compound exhibits anti-inflammatory potential by modulating COX-2 pathways in vitro and acts as a pheromone component in sesiid moths (e.g., Macroscelesia japona). Its bioactivity is isomer-specific; for example, (2E,13Z)-isomers show higher pheromonal activity in field trials .
Q. How is this compound quantified in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for quantification. Internal standards (e.g., deuterated aldehydes) and derivatization (e.g., oximation) enhance detection limits (0.1–1.0 ng/mL) in plant oils or insect extracts .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studies on this compound’s cell-signaling effects?
Use factorial designs to test interactions between concentration gradients (1–100 µM), cell types (e.g., RAW 264.7 macrophages), and exposure durations. Include negative controls (solvent-only) and positive controls (e.g., dexamethasone for anti-inflammatory assays). Replicate experiments across three independent batches to account for biological variability .
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy across studies?
Conduct meta-analyses to identify methodological disparities (e.g., cell viability thresholds, endotoxin contamination). Validate purity via high-performance liquid chromatography (HPLC) and test isomer-specific effects, as (9Z,12Z)-isomers may exhibit different potencies than geometric analogs .
Q. What analytical challenges arise in distinguishing this compound isomers, and how are they addressed?
Isomers (e.g., 2E,13Z vs. 3Z,12E) co-elute in GC-MS. Use silver-ion HPLC with a C18 column and 10% AgNO3 in the mobile phase to separate isomers based on double-bond geometry. Confirm configurations via nuclear Overhauser effect (NOE) NMR correlations .
Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound toxicity assays?
Fit data to logistic regression models (e.g., probit analysis) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare means across treatment groups. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers design field studies to evaluate this compound’s pheromonal activity in insects?
Deploy lures with synthetic isomers (e.g., 2E,13Z vs. 2Z,13E) in randomized block designs. Monitor trap catches daily and analyze data using generalized linear mixed models (GLMMs) to account for environmental covariates (temperature, humidity). Validate results with electroantennography (EAG) assays .
Q. What protocols ensure reproducibility in this compound synthesis and bioactivity assays?
Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail. Share raw NMR/MS spectra and cell culture protocols via open-access repositories. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and report MIAME-compliant metadata for omics studies .
Q. Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. ELISA) and replicate studies in independent labs .
- Ethical Compliance : For biological studies, obtain ethics approvals for animal models (e.g., IRB/IACUC) and disclose conflicts of interest .
- Peer Review : Pre-register experimental designs on platforms like Open Science Framework to enhance transparency .
属性
CAS 编号 |
28982-40-3 |
|---|---|
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC 名称 |
octadeca-2,4-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-18H,2-13H2,1H3 |
InChI 键 |
NXRVLIATOKLQBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CC=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















